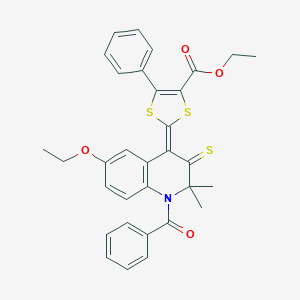
ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate is a complex organic compound with a unique structure that includes quinoline, dithiole, and carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced via a thionation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Formation of the Dithiole Ring: The dithiole ring can be synthesized through a cyclization reaction involving dithiocarbamate intermediates.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo and dithiole groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl and quinoline groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and ethoxy groups, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Alkylated or acylated derivatives
科学的研究の応用
Ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or photovoltaic materials.
作用機序
The mechanism of action of ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate can be compared with similar compounds such as:
Quinoline Derivatives: These compounds share the quinoline core and may have similar biological activities.
Dithiole Derivatives: These compounds share the dithiole ring and may have similar electronic properties.
Carboxylate Esters: These compounds share the ester functional group and may have similar reactivity.
The uniqueness of ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate lies in its combination of these structural features, which may confer unique properties and applications.
特性
分子式 |
C32H29NO4S3 |
|---|---|
分子量 |
587.8g/mol |
IUPAC名 |
ethyl (2Z)-2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C32H29NO4S3/c1-5-36-22-17-18-24-23(19-22)25(28(38)32(3,4)33(24)29(34)21-15-11-8-12-16-21)31-39-26(20-13-9-7-10-14-20)27(40-31)30(35)37-6-2/h7-19H,5-6H2,1-4H3/b31-25- |
InChIキー |
YSJVNUBBWPDCKE-GDWJVWIDSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC=CC=C5 |
異性体SMILES |
CCOC1=CC\2=C(C=C1)N(C(C(=S)/C2=C\3/SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC=CC=C5 |
正規SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B402827.png)
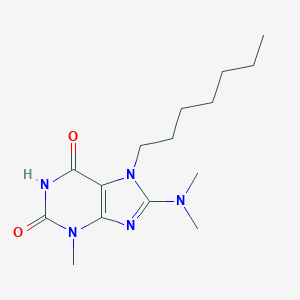
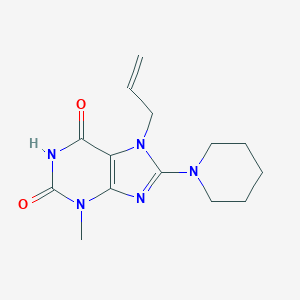
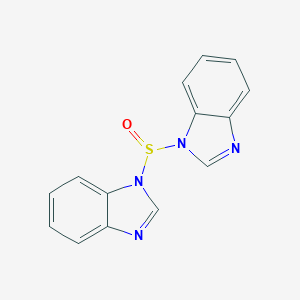
![2-([1,1'-biphenyl]-4-ylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B402833.png)
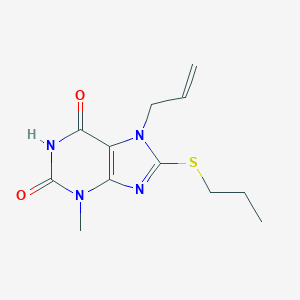
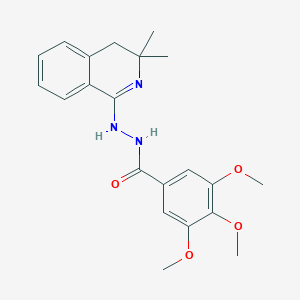
![2-(4-{1-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B402836.png)
![2,2,2-trifluoro-N-[4-(9-{4-[(trifluoroacetyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]acetamide](/img/structure/B402839.png)
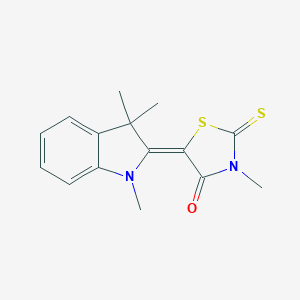
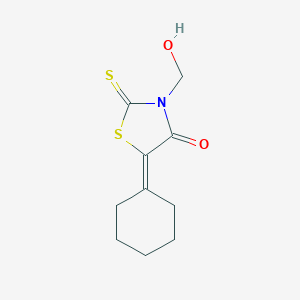
![2,2,2-trifluoro-N-[4-(10-oxo-9-{4-[(trifluoroacetyl)amino]phenyl}-9,10-dihydro-9-anthracenyl)phenyl]acetamide](/img/structure/B402844.png)
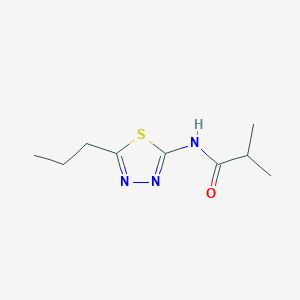
![(5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B402848.png)
